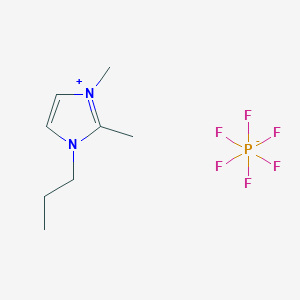

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate is an ionic liquid with the molecular formula C8H13F6N2P. It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents . These characteristics make it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate typically involves the alkylation of 2,3-dimethylimidazole with 1-bromopropene, followed by anion exchange with hexafluorophosphate . The reaction conditions often include:

Temperature: 60-80°C

Solvent: Acetonitrile or dichloromethane

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; temperature: 25-50°C

Reduction: Sodium borohydride; temperature: 0-25°C

Substitution: Tetrafluoroborate salts; temperature: 20-40°C

Major Products Formed

Oxidation: Formation of corresponding oxides and fluorides

Reduction: Formation of reduced imidazolium derivatives

Substitution: Formation of 1-propenyl-2,3-diMethyliMidazoliuM tetrafluoroborate

Wissenschaftliche Forschungsanwendungen

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate has a wide range of scientific research applications, including:

Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.

Biology: Employed in the extraction and purification of biomolecules due to its unique solubility properties.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the manufacturing of advanced materials, such as polymers and nanocomposites.

Wirkmechanismus

The mechanism of action of 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of biological membranes, leading to antimicrobial effects . In chemical reactions, it acts as a catalyst by stabilizing transition states and intermediates through its ionic nature .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-propyl-2,3-dimethylimidazolium hexafluorophosphate

- 1,2-Dimethyl-3-propyl-1H-imidazol-3-ium hexafluorophosphate

- 1,2-Dimethyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium hexafluorophosphate

Uniqueness

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate is unique due to its propenyl group, which imparts distinct reactivity and solubility properties compared to its propyl analogs . This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Biologische Aktivität

1-Propenyl-2,3-dimethylimidazolium hexafluorophosphate (EMIm-PF₆) is an ionic liquid that has garnered attention for its potential biological activity and applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of the biological activity of EMIm-PF₆, detailing its mechanisms of action, biochemical properties, and research findings.

Target Interaction

EMIm-PF₆ primarily interacts with biological membranes and proteins due to its ionic nature. Its hexafluorophosphate anion can influence membrane fluidity and permeability, which may affect cellular processes.

Biochemical Pathways

The compound is known to modulate several biochemical pathways. It can alter the activity of enzymes involved in metabolic pathways, potentially impacting cellular energy metabolism. For instance, studies have indicated that ionic liquids like EMIm-PF₆ can enhance the solubility and stability of biomolecules, facilitating biochemical reactions.

Pharmacological Properties

Cytotoxicity Studies

Research has shown that EMIm-PF₆ exhibits varying degrees of cytotoxicity depending on concentration and exposure duration. A study reported that at low concentrations, it could enhance cell viability in certain cancer cell lines, while higher concentrations led to significant cytotoxic effects .

| Concentration (mM) | Cell Viability (%) | Observations |

|---|---|---|

| 0.1 | 90 | Minimal effect on cell viability |

| 1.0 | 75 | Moderate cytotoxicity |

| 10 | 40 | High cytotoxicity |

Research Findings

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of EMIm-PF₆ in a rat model of ischemic stroke. The results indicated that treatment with EMIm-PF₆ significantly reduced neuronal death and improved functional recovery compared to control groups .

- Antimicrobial Activity : EMIm-PF₆ has been evaluated for its antimicrobial properties against various pathogens. It demonstrated effective inhibition of bacterial growth at concentrations above 5 mM, suggesting potential applications in antimicrobial formulations .

- Enzyme Stability : Research indicated that EMIm-PF₆ could stabilize certain enzymes in organic solvents, enhancing their catalytic efficiency in biotransformation processes . This property is particularly useful in industrial applications where enzyme stability is crucial.

Safety and Toxicology

While EMIm-PF₆ shows promise in various applications, its safety profile requires careful evaluation. Toxicological studies have indicated potential risks associated with long-term exposure, including reproductive toxicity and environmental impact . Therefore, further research is necessary to establish safe handling guidelines and regulatory standards for its use.

Eigenschaften

IUPAC Name |

1,2-dimethyl-3-propylimidazol-1-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.F6P/c1-4-5-10-7-6-9(3)8(10)2;1-7(2,3,4,5)6/h6-7H,4-5H2,1-3H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGUTSXSBOOTCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F6N2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.